molecular formula C15H13N5O2S B2710009 2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline CAS No. 2319787-96-5

2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline

Cat. No.: B2710009
CAS No.: 2319787-96-5
M. Wt: 327.36
InChI Key: CXJSNHCTNDDSEY-UHFFFAOYSA-N
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Description

2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a pyrrolidine ring through a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This is followed by the introduction of the pyrrolidine ring and the thiadiazole moiety. Common reagents used in these reactions include hydrazine derivatives, thiocyanates, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole moiety and have similar chemical properties.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, which may exhibit similar biological activities.

    Quinoxaline derivatives: Compounds with a quinoxaline core, often used in medicinal chemistry.

Uniqueness

2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

quinoxalin-2-yl-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-15(13-7-16-11-3-1-2-4-12(11)18-13)20-6-5-10(9-20)22-14-8-17-23-19-14/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJSNHCTNDDSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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